molecular formula C11H20N4 B1476113 (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine CAS No. 2092099-68-6

(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B1476113
CAS No.: 2092099-68-6
M. Wt: 208.3 g/mol
InChI Key: QYYRTJKWVKIVSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine is a chemical compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a cyclooctyl group attached to the triazole ring, which is further connected to a methanamine group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazole derivatives, including this compound, have been shown to exhibit cytotoxic activity against cancer cell lines by inhibiting tubulin polymerization . This interaction disrupts the microtubule network, leading to cell cycle arrest and apoptosis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that triazole derivatives can induce apoptosis in cancer cells by causing cell cycle arrest at the sub-G1 and G2/M phases . This compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the colchicine binding site of tubulin, inhibiting tubulin polymerization and disrupting the microtubule network . This inhibition leads to cell cycle arrest and apoptosis, highlighting the compound’s potential as an anti-cancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that triazole derivatives maintain their cytotoxic activity over extended periods, making them suitable for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s impact on these pathways can influence cellular metabolism and overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects. Understanding its subcellular localization can provide insights into its mechanism of action and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine typically involves the use of click chemistry, a popular method for constructing 1,2,3-triazoles. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this method, an alkyne and an azide react in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of click chemistry can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (1-benzyl-1H-1,2,3-triazol-4-yl)methanamine
  • (1-methyl-1H-1,2,3-triazol-4-yl)methanamine
  • (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine

Uniqueness

The uniqueness of (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine lies in its cyclooctyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications .

Properties

IUPAC Name

(1-cyclooctyltriazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c12-8-10-9-15(14-13-10)11-6-4-2-1-3-5-7-11/h9,11H,1-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYRTJKWVKIVSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 3
(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 4
(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 5
(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 6
(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.